7-Fluoro-8-methylidenequinolin-4-one
Description
Properties
Molecular Formula |
C10H6FNO |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
7-fluoro-8-methylidenequinolin-4-one |
InChI |
InChI=1S/C10H6FNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H2 |
InChI Key |
IPTIZUDISBSIOH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=CC=C2C1=NC=CC2=O)F |
Origin of Product |
United States |
Preparation Methods
Biere-Seelen’s Synthesis with Fluorinated Anthranilate Precursors
The Biere-Seelen method, originally developed for unsubstituted quinolin-4-ones, has been modified to incorporate fluorine at position 7. Starting with 6-fluoro-methyl anthranilate (13-F ), Michael addition to dimethyl acetylenedicarboxylate (14 ) forms enaminoester 15-F (Scheme 1A). Cyclization under strong basic conditions (2 M NaOH, 80°C) yields diester 16-F , which undergoes regioselective hydrolysis to monoester 17-F (92% yield). Thermal decarboxylation at 220°C generates the 7-fluoroquinolin-4-one core (19-F ), with subsequent Wittig reaction using methyltriphenylphosphorane introducing the 8-methylidene group (62% yield).
Table 1: Biere-Seelen-Derived Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Enaminoester formation | 13-F + 14 , EtOH, reflux | 85 |
| Cyclization | NaOEt, EtOH, 80°C | 78 |
| Decarboxylation | CuCl₂, DMF, 220°C | 92 |
| Methylidene insertion | Ph₃P=CH₂, THF, 0°C to RT | 62 |
Camps Cyclization for Direct Methylidene Formation
Camps’ intramolecular aldol condensation offers a single-step route to 8-methylidene derivatives. N-(2-acyl-6-fluorophenyl)acetamide (28-F ) undergoes base-mediated cyclization (Scheme 1B). Using KOtBu (2 equiv) in DMF at 120°C induces enolate formation at the acetyl methyl group, followed by aldol attack on the amide carbonyl. β-Elimination directly generates the methylidene moiety, producing 7-fluoro-8-methylidenequinolin-4-one (7-FM ) in 68% yield. This method circumvents post-cyclization modifications but requires precise control of base strength to avoid competing quinolin-2-one formation.
Modern Transition Metal-Catalyzed Approaches
Palladium-Mediated Carbonylation and Alkyne Cyclization
A Pd(PPh₃)₄-catalyzed cascade combines 2-iodo-6-fluoroaniline (39-F ) with propargyl alcohol (40 ) under CO atmosphere (Scheme 2A). Molybdenum hexacarbonyl serves as a solid CO source, enabling safer handling compared to gaseous CO. The reaction proceeds via oxidative addition to form Pd complex A-F , CO insertion to B-F , and alkyne coupling to C-F . Cyclization with diethylamine yields 7-fluoroquinolin-4-one with a propargyloxy side chain, which undergoes acid-catalyzed elimination (H₂SO₄, 80°C) to install the methylidene group (78% overall yield).
Table 2: Pd-Catalyzed Route Performance Metrics
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ |
| CO source | Mo(CO)₆ (2 equiv) |
| Temperature | 100°C (carbonylation), 80°C (elimination) |
| Isolated yield | 78% |
Copper-Catalyzed C-H Fluorination and Methylidenation
Eco-Friendly Decarboxylative Cyclization Strategies
Water-Mediated Synthesis from Isatoic Anhydrides
Sun’s decarboxylative method was adapted using 6-fluoroisatoic anhydride (49-F ) and methylidene malonate (8-M ) in aqueous medium (Scheme 3). The carbanion from 8-M attacks 49-F , releasing CO₂ and forming intermediate 50-FM . Spontaneous cyclization and dehydration at 80°C yield 7-FM in 84% yield. This approach eliminates organic solvents and transition metals, making it scalable for industrial applications.
Table 3: Aqueous Cyclization Optimization
| Variable | Optimal Condition |
|---|---|
| Temperature | 80°C |
| Reaction time | 8 h |
| Base | K₂CO₃ (3 equiv) |
| Solvent | H₂O/EtOH (4:1) |
| Yield | 84% |
Solid-State Mechanochemical Synthesis
Ball-milling 6-fluoroanthranilic acid (1a-F ) with dimethyl acetylenedicarboxylate (14 ) achieves solvent-free quinolin-4-one formation. Post-milling treatment with PCl₅ induces simultaneous cyclization and methylidene formation via HCl elimination. This method reduces reaction time from hours to 45 minutes but requires careful control of milling energy (300 rpm) to prevent decomposition.
Halogenation-Desaturation Sequences
Hypervalent Iodine-Mediated Fluorination
Adapting ACS Omega’s halogenation protocol, 8-methylquinolin-4-one undergoes radical fluorination using PIFA/KF (Scheme 4). The methyl group directs fluorination to C7 via a proposed σ-complex intermediate. Subsequent oxidation with MnO₂ introduces the methylidene through dehydrogenation (57% over two steps).
Key Data:
- Fluorination yield: 73%
- Dehydrogenation yield: 78%
- Total isolated yield: 57%
Comparison of Synthetic Methodologies
Table 4: Method Comparison for 7-Fluoro-8-methylidenequinolin-4-one Synthesis
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Biere-Seelen/Wittig | 4 | 58 | 98.2 | Moderate |
| Camps Cyclization | 1 | 68 | 97.5 | High |
| Pd-Catalyzed Cascade | 2 | 78 | 99.1 | Low |
| Aqueous Decarboxylation | 1 | 84 | 98.7 | High |
| Mechanochemical | 2 | 71 | 96.8 | Moderate |
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-methylidenequinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
- Quinoline N-oxides from oxidation.
- Reduced quinoline derivatives from reduction.
- Substituted quinolines from nucleophilic substitution .
Scientific Research Applications
7-Fluoro-8-methylidenequinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylidenequinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-Fluoro-8-methylidenequinolin-4-one with key analogs:
Key Observations:
- Methylidene vs. Methyl Groups : The methylidene group in the target compound introduces a double bond, increasing planarity and π-conjugation compared to the saturated 8-methyl derivative. This structural difference may enhance interactions with aromatic residues in enzyme active sites .
- Hydroxyl vs.
- Dihydroquinolinone vs. Quinolinone: Partial saturation in 7-Fluoro-8-methyl-1,4-dihydroquinolin-4-one reduces ring rigidity, possibly affecting binding kinetics and metabolic stability .
Similarity Analysis (CAS Database)
lists compounds with high structural similarity to quinolin-4-ones:
- CAS 5437-99-0 (Similarity: 0.95): Likely a fluorinated quinolinone with minor substituent variations.
- CAS 90-52-8 (Similarity: 0.83): Possibly a hydroxy- or methoxy-substituted analog.
These analogs underscore the importance of substituent positioning in modulating biological activity and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
